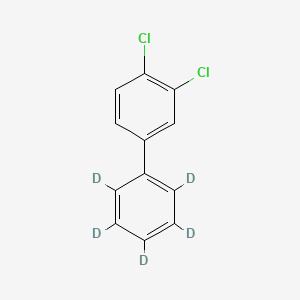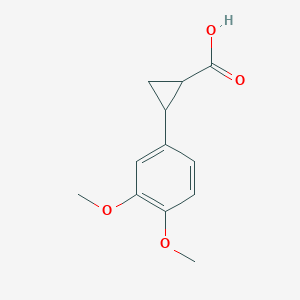
3,4-Dichlorobiphenyl-2',3',4',5',6'-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 is an isotopically labeled compound, specifically a deuterated form of 3,4-Dichlorobiphenyl. This compound is part of the polychlorinated biphenyl (PCB) family, which consists of synthetic organic chemicals with 1-10 chlorine atoms attached to biphenyl. PCBs were widely used in industrial applications but were banned due to their environmental persistence and potential health hazards.
准备方法
The synthesis of 3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves the introduction of deuterium atoms into the biphenyl structure. This can be achieved through various synthetic routes, including:
Halogen Exchange Reactions: Starting with a chlorinated biphenyl, deuterium can be introduced via halogen exchange reactions using deuterated reagents.
Catalytic Deuteration: Using a catalyst, such as palladium on carbon, to facilitate the exchange of hydrogen atoms with deuterium in the presence of deuterium gas.
Grignard Reactions: Formation of a Grignard reagent from a chlorinated biphenyl, followed by reaction with deuterated water or deuterated solvents to introduce deuterium.
化学反应分析
3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of less chlorinated biphenyls.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or ammonia, leading to the replacement of chlorine atoms with other functional groups.
科学研究应用
3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 has several applications in scientific research:
Environmental Studies: Used as a standard for detecting and quantifying PCBs in environmental samples, such as air, water, soil, and sediments.
Metabolic Research: Employed in studies to understand the metabolic pathways and degradation of PCBs in living organisms.
Toxicology: Utilized in toxicological studies to assess the impact of PCBs on human health and the environment.
Analytical Chemistry: Serves as a reference compound in analytical techniques like gas chromatography-mass spectrometry (GC-MS) for the identification and quantification of PCBs
作用机制
The mechanism of action of 3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 involves its interaction with cellular components. PCBs, including this compound, can bind to the aryl hydrocarbon receptor (AhR) and estrogen receptor, leading to alterations in gene expression and disruption of endocrine functions. These interactions can result in various biological effects, including changes in cellular proliferation, differentiation, and apoptosis .
相似化合物的比较
3,4-Dichlorobiphenyl-2’,3’,4’,5’,6’-d5 can be compared with other similar compounds, such as:
2,2’,3,3’,4,4’,5,5’,6,6’-Decachlorobiphenyl: A highly chlorinated biphenyl with ten chlorine atoms, known for its extreme persistence in the environment.
3,4-Dichlorobiphenyl: The non-deuterated form of the compound, which shares similar chemical properties but lacks the isotopic labeling.
2,2’,4,4’,5,5’-Hexachlorobiphenyl: Another PCB congener with six chlorine atoms, used in similar research applications but with different physicochemical properties
属性
分子式 |
C12H8Cl2 |
|---|---|
分子量 |
228.12 g/mol |
IUPAC 名称 |
1,2,3,4,5-pentadeuterio-6-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H8Cl2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H/i1D,2D,3D,4D,5D |
InChI 键 |
ZGHQUYZPMWMLBM-RALIUCGRSA-N |
手性 SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C2=CC(=C(C=C2)Cl)Cl)[2H])[2H] |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=C(C=C2)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![9H-fluoren-9-ylmethyl N-[5-[(2-amino-3-phenylpropanoyl)amino]-6-[4-(hydroxymethyl)anilino]-6-oxohexyl]carbamate](/img/structure/B12301595.png)
![7-(2-ethylhexyl)-3,11-dithia-7-azatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B12301602.png)
![7-iodo-8-methoxy-1-(1-pyridin-2-ylethyl)-3H-imidazo[4,5-c]quinolin-2-one](/img/structure/B12301607.png)



![[5-[4,5-dihydroxy-2-[5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxochromen-3-yl]oxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,4-dihydroxyoxolan-3-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate](/img/structure/B12301637.png)


![2,4,6-Triiodo-N-methyl-3,5-bis[(2,3,4,5,6-pentahydroxyhexanoyl)amino]benzamide](/img/structure/B12301650.png)


